DGuo is a nucleoside derivative. It combines a guanine base (guanine) with a modified sugar moiety (2'-deoxyribofuranose) linked by a urea linkage at the N3 position of the guanine [].
The alpha/beta mixture refers to the presence of both alpha and beta isomers at the anomeric carbon (C1') of the sugar ring [].
DGuo is significant in research because it serves as a precursor for the synthesis of N4-alkyl-5-azacytidines, a class of compounds with mutagenic properties [].
Molecular Structure Analysis
DGuo possesses a complex structure with several key features:
The guanine base provides a planar aromatic ring system with hydrogen bonding capabilities [].
The 2'-deoxyribofuranose sugar moiety has a five-membered sugar ring with a hydroxyl group at the 2' position (deoxyribose) [].
The anomeric carbon (C1') of the sugar ring links to the N9 atom of the guanine base via a glycosidic bond. This bond can exist in either alpha or beta configuration, leading to the mixture [].
The urea linkage connects the C3 position of the guanine base to the anomeric carbon (C1') of the sugar ring [].
Chemical Reactions Analysis
A primary application of DGuo is its use as a starting material for the synthesis of N4-alkyl-5-azacytidines. A common method involves reacting DGuo with an alkylating agent and a base to introduce an alkyl group at the N4 position of the guanine ring, followed by cyclization to form the azacytidine ring []. However, the specific reaction scheme depends on the desired N4-alkyl substituent.
Physical And Chemical Properties Analysis
Due to its relatively recent discovery and use as a research intermediate, specific data on DGuo's physical and chemical properties like melting point, boiling point, and solubility is limited.
However, based on its structure, it is expected to be a water-soluble compound due to the presence of hydroxyl groups and the urea linkage.
DGuo itself doesn't have a known biological function. Its importance lies in its role as a precursor for N4-alkyl-5-azacytidines, which can act as mutagenic agents. These modified nucleosides can be incorporated into DNA during replication, leading to errors in the genetic code and potential mutations [].
Information on the specific hazards associated with DGuo is scarce. However, as a synthetic nucleoside derivative, it's advisable to handle it with caution in a research laboratory setting following standard protocols for organic compounds.
It's also important to consider the potential hazards of the chemicals used in its synthesis and downstream reactions.
Synthesis of mutagenic agents: One area of research explores the use of D-2'-Deoxyribofuranosyl-3-guanylurea (alpha/beta-Mixture) as a precursor molecule in the synthesis of N4-alkyl-5-azacytidines. N4-alkyl-5-azacytidines are a class of nucleoside analogs with mutagenic properties. Mutagenic compounds can induce errors during DNA replication, which can be helpful for studying mutagenesis and DNA repair mechanisms [].
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.